molecular formula C14H19NO6 B6342853 Boc-5-amino-2,4-dimethoxy-benzoic acid CAS No. 1076196-97-8

Boc-5-amino-2,4-dimethoxy-benzoic acid

Cat. No. B6342853
CAS RN: 1076196-97-8
M. Wt: 297.30 g/mol
InChI Key: BPGFLVCLNXDUQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Boc-5-amino-2,4-dimethoxy-benzoic acid” is a biochemical used for proteomics research . It has a molecular formula of C14H19NO6 and a molecular weight of 297.31 . It appears as a white powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

“this compound” is a white powder . It has a melting point of 197-202°C . It should be stored at 0-8°C .

Scientific Research Applications

Boc-5-amino-2,4-dimethoxy-benzoic acidB has a wide range of applications in scientific research. It has been used in the synthesis of peptides, peptidomimetics, and heterocycles, as well as in the synthesis of inhibitors, agonists, and antagonists. It has also been used in the synthesis of fluorescent probes, affinity reagents, and other biologically active compounds. In addition, Boc-5-amino-2,4-dimethoxy-benzoic acidB has been used in the synthesis of peptidomimetic drugs, and has been studied for its biochemical and physiological effects.

Mechanism of Action

Boc-5-amino-2,4-dimethoxy-benzoic acidB is an important intermediate in organic synthesis and has been used to synthesize many compounds. Its mechanism of action is based on its ability to react with other compounds to form new compounds. It can react with amines, carboxylic acids, and other organic compounds to form new compounds.
Biochemical and Physiological Effects
Boc-5-amino-2,4-dimethoxy-benzoic acidB has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant effects. In addition, it has been found to have neuroprotective and cardioprotective effects. It has also been found to have anti-microbial and anti-viral effects.

Advantages and Limitations for Lab Experiments

Boc-5-amino-2,4-dimethoxy-benzoic acidB has several advantages for use in laboratory experiments. It is a versatile intermediate and can be used to synthesize many compounds. It is also relatively inexpensive and can be easily obtained from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time. However, it is also important to note that Boc-5-amino-2,4-dimethoxy-benzoic acidB is a highly reactive compound, and it can be toxic if not handled properly.

Future Directions

There are several potential future directions for the use of Boc-5-amino-2,4-dimethoxy-benzoic acidB. It could be used to synthesize new compounds for drug discovery and development. It could also be used to synthesize new fluorescent probes, affinity reagents, and other biologically active compounds. In addition, it could be used to synthesize new peptidomimetic drugs and to study its biochemical and physiological effects. Finally, it could be used to synthesize new materials for use in nanotechnology and other applications.

Synthesis Methods

Boc-5-amino-2,4-dimethoxy-benzoic acidB can be synthesized through the reaction of 5-amino-2,4-dimethoxybenzoic acid with tert-butyl chloroformate. This reaction is carried out in a solvent such as acetonitrile or dimethylformamide, under an inert atmosphere. The reaction is typically carried out at room temperature and is usually complete in several hours. The product is purified by column chromatography and recrystallized from a suitable solvent.

properties

IUPAC Name

2,4-dimethoxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO6/c1-14(2,3)21-13(18)15-9-6-8(12(16)17)10(19-4)7-11(9)20-5/h6-7H,1-5H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPGFLVCLNXDUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)C(=O)O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.